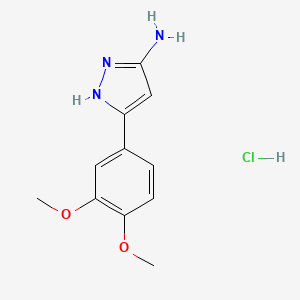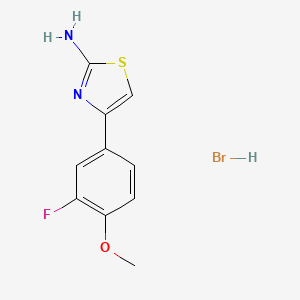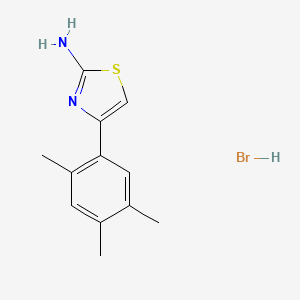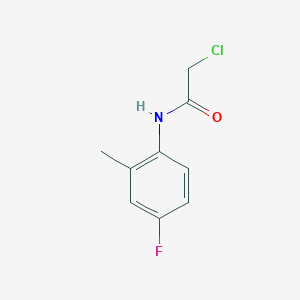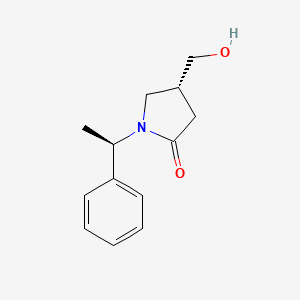
(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves the asymmetric reduction of a suitable precursor. For instance, starting from a ketone precursor, an asymmetric reduction can be performed using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
-
Grignard Reaction: : Another approach involves the use of a Grignard reagent to introduce the phenylethyl group. This method typically requires the preparation of a Grignard reagent from phenylethyl bromide, which is then reacted with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric hydrogenation and enzymatic methods are often explored for large-scale production due to their efficiency and selectivity.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyMethyl group in ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the carbonyl group in the pyrrolidinone ring can be reduced to form a pyrrolidine derivative using reducing agents like lithium aluminum hydride.
-
Substitution: : The hydroxyMethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.
Medicine
In medicine, ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The hydroxyMethyl and phenylethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: The enantiomer of the compound , with different stereochemistry.
4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: A similar compound lacking the chiral centers.
N-phenylethylpyrrolidin-2-one: A related compound without the hydroxyMethyl group.
Uniqueness
®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyMethyl and phenylethyl groups provides a distinct combination of functional groups that can participate in a variety of chemical reactions and interactions.
This detailed overview should provide a comprehensive understanding of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540345 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-22-3 |
Source


|
| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)

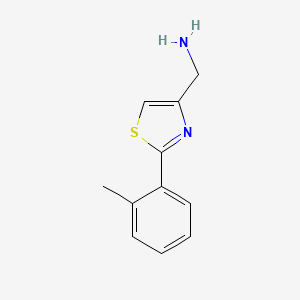
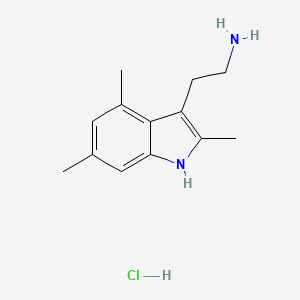
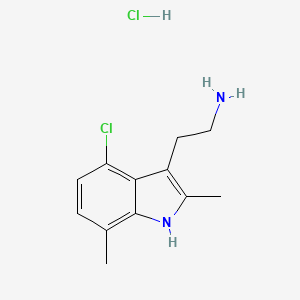

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
